molecular formula C16H23NO5 B613641 Boc-D-Hse(Bzl)-OH CAS No. 150009-60-2

Boc-D-Hse(Bzl)-OH

Cat. No. B613641
M. Wt: 309.3
InChI Key: RFDXPGUBDAKLDM-CYBMUJFWSA-N
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Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Hse(Bzl)-OH is utilized in the field of Solid-Phase Peptide Synthesis (SPPS) employing tert-butyloxycarbonyl (Boc)/benzyl (Bzl) chemistry. This method is fundamental in producing peptides for pharmaceutical and basic research purposes. The Boc/Bzl strategy offers several advantages, such as the reliable synthesis of long and challenging polypeptides, alternative orthogonality regarding protecting groups, and the production of C-terminal thioesters for native chemical ligation applications. The use of anhydrous hydrogen fluoride (HF) in this process is crucial for removing side chain protecting groups and releasing the peptide from the resin, known as 'HF cleavage'. This protocol covers the general methodology, apparatus setup, and safe handling of HF, emphasizing the cleavage mechanism, physicochemical properties, risks of HF, and first aid measures. It also includes advice on scavenger selection, troubleshooting, and video material illustrating key procedure steps (Muttenthaler, Albericio, & Dawson, 2015).

Synthesis of Peptide Fragments

Boc-D-Hse(Bzl)-OH plays a role in the synthesis of peptide fragments such as Pro-Pro-Ile, a corticoliberin fragment. In this context, Boc-Δ3Pro-Pro-Ile-OBzl and Boc-Pro-Δ3Pro-Ile-OBzl were synthesized, with tritium-labeled Pro-Pro-Ile prepared through hydrogenation in a tritium atmosphere. The reduction process highlights the elimination of the Bzl protective group and the hydrogenation of the 3,4-dehydroproline residue, illustrating the compound's involvement in detailed peptide synthesis and labeling processes (Shevchenko, Nagaev, Andreeva, & Myasoedov, 2010).

Advanced Materials Synthesis

In materials science, Boc-D-Hse(Bzl)-OH derivatives contribute to the synthesis of complex materials such as benzocyclobutene- (BCB-) functionalized benzoxazine monomers and resins. These monomers, synthesized through reactions involving aminobenzocyclobutene or hydroxylbenzocyclobutene, possess ring-opening polymerizable functional groups of BCB and BOZ, which can be cured at appropriate temperatures to produce highly cross-linked resins. These polymers exhibit high storage moduli and thermal stability, underscoring the role of Boc-D-Hse(Bzl)-OH derivatives in developing advanced polymeric materials (Cheng, Yang, Jin, Deng, & Xiao, 2012).

Safety And Hazards

The safety and hazards associated with “Boc-D-Hse(Bzl)-OH” are not mentioned in the sources I found7.


properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(14(18)19)9-10-21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDXPGUBDAKLDM-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCOCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCOCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660445
Record name O-Benzyl-N-(tert-butoxycarbonyl)-D-homoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Hse(Bzl)-OH

CAS RN

150009-60-2
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-(phenylmethyl)-D-homoserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150009-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Benzyl-N-(tert-butoxycarbonyl)-D-homoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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